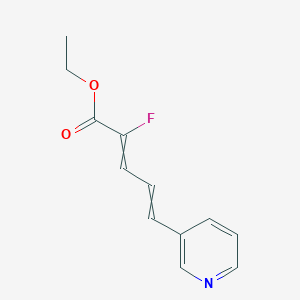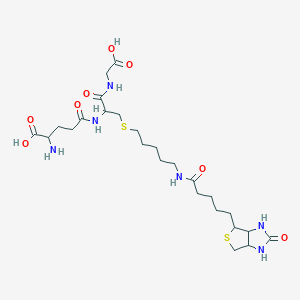
(-)-Phyllocladene
Descripción general
Descripción
(-)-Phyllocladene is a naturally occurring diterpene hydrocarbon found in various plant species, particularly in conifers. It is known for its distinctive structure and biological activities. This compound plays a significant role in the chemical ecology of plants, acting as a defense mechanism against herbivores and pathogens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Phyllocladene typically involves the cyclization of geranylgeranyl diphosphate (GGPP) through a series of enzyme-catalyzed reactions. The process begins with the formation of a labdane-type intermediate, which undergoes further cyclization and rearrangement to yield this compound. The reaction conditions often require specific enzymes, such as terpene synthases, and occur under mild temperatures and pH conditions to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of the enzymes required. biotechnological approaches, such as the use of genetically engineered microorganisms, have been explored to produce this compound on a larger scale. These methods involve the insertion of genes encoding the necessary enzymes into microbial hosts, which then produce this compound through fermentation processes.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Phyllocladene undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the double bonds within the structure, leading to different isomers or derivatives.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions to introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated hydrocarbons or isomers with altered double bond positions.
Aplicaciones Científicas De Investigación
(-)-Phyllocladene has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the biosynthesis and reactivity of diterpenes. Researchers use this compound to investigate enzyme mechanisms and develop synthetic methodologies for complex natural products.
Biology: The compound’s role in plant defense mechanisms makes it a subject of interest in ecological and evolutionary studies. It helps scientists understand plant-insect interactions and the evolution of chemical defenses.
Medicine: Although not widely used in medicine, this compound’s derivatives have shown potential in pharmaceutical research. Some studies suggest that these derivatives possess antimicrobial and anti-inflammatory properties.
Industry: In the fragrance and flavor industry, this compound and its derivatives are used to create natural scents and flavors. Its unique structure contributes to the development of novel aromatic compounds.
Mecanismo De Acción
The mechanism of action of (-)-Phyllocladene involves its interaction with specific molecular targets in biological systems. In plants, it acts as a deterrent to herbivores and pathogens by disrupting their physiological processes. The compound can interfere with the feeding behavior of insects and inhibit the growth of microbial pathogens. The exact molecular pathways involved in these effects are still under investigation, but they likely involve the modulation of signaling pathways and enzyme activities.
Comparación Con Compuestos Similares
Abietic Acid: Another diterpene found in conifers, known for its resinous properties and use in the production of varnishes and adhesives.
Sclareol: A diterpene alcohol with applications in the fragrance industry and potential medicinal properties.
Taxadiene: A precursor to the anticancer drug paclitaxel, found in yew trees.
Uniqueness of (-)-Phyllocladene: this compound is unique due to its specific structure and biological activities Unlike other diterpenes, it has a distinct cyclization pattern and specific enzyme requirements for its biosynthesis
Propiedades
IUPAC Name |
(1R,4R,9R,10R,13S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16+,17-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVABDHFQKWOSV-NDLGOLERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-phyllocladene?
A1: The molecular formula of this compound is C20H32, and its molecular weight is 272.47 g/mol.
Q2: What is the structure of this compound?
A2: this compound is a tricyclic diterpene hydrocarbon with a kaurane skeleton. It possesses a double bond between carbons 16 and 17. []
Q3: What spectroscopic data is available for this compound?
A3: Various spectroscopic techniques have been employed to characterize this compound. These include 1H-NMR, 13C-NMR, GC-MS, and mass spectrometry. Researchers have used these techniques to confirm its structure and analyze its presence in different plant sources. [, , , , ]
Q4: Can phyllocladene be synthesized from other natural compounds?
A4: Yes, phyllocladene can be synthesized from other natural compounds like abietic acid. Researchers have developed stereoselective synthetic routes to obtain (+)-phyllocladene from l-abietic acid. [, ]
Q5: What is the biological activity of this compound?
A5: While this compound itself has not been extensively studied for its biological activity, some studies suggest its potential antifungal properties. Additionally, it is a precursor to various biologically active compounds, such as phyllocladanol, which exhibits antifungal activity. [, , ]
Q6: What organisms produce this compound?
A6: this compound is primarily found in the essential oils of various conifer species, particularly those belonging to the Podocarpaceae and Cupressaceae families. [, , , , , ]
Q7: Is this compound found in all parts of the plant?
A7: The presence and concentration of this compound can vary significantly depending on the plant part. Studies on Cryptomeria japonica, for example, have shown its presence in foliage, bark, and heartwood, with varying compositions. [, ]
Q8: Can environmental factors affect this compound production in plants?
A8: Yes, environmental factors such as altitude, soil type, and wood age can influence the yield and composition of essential oils containing this compound. For instance, studies on Cryptomeria japonica have highlighted variations in this compound content based on these factors. []
Q9: How does the biological activity of this compound compare to other terpenes found in the same plant?
A9: The biological activity of this compound may differ from other terpenes found in the same plant. For instance, in studies on Cryptomeria japonica, α-pinene and terpinen-4-ol exhibited higher antifungal activity compared to this compound. []
Q10: Are there any known applications of this compound in traditional medicine?
A10: While specific traditional uses of this compound have not been extensively documented, plants containing this compound, like Callicarpa macrophylla, have a history of use in traditional medicine for various ailments. []
Q11: What is the potential of this compound in drug discovery?
A11: this compound serves as a promising scaffold for developing novel bioactive compounds. Its unique structure and the possibility of chemical modifications make it an attractive target for drug discovery research, particularly in developing antifungal agents. [, ]
Q12: Is this compound stable under different storage conditions?
A12: The stability of this compound may vary depending on factors such as temperature, light exposure, and storage media. Further research is needed to determine its stability under specific conditions and develop appropriate storage strategies. []
Q13: Have there been any studies on formulating this compound for improved delivery or stability?
A13: While specific formulation strategies for this compound have not been extensively reported, researchers are constantly exploring novel drug delivery systems to enhance the bioavailability and stability of various bioactive compounds, including terpenes. []
Q14: What is the toxicological profile of this compound?
A14: Currently, detailed toxicological data on this compound is limited. Further research is essential to evaluate its safety profile, including potential toxicity and adverse effects, before considering it for any therapeutic applications. []
Q15: What are the environmental implications of extracting this compound from plant sources?
A15: Sustainable harvesting practices are crucial when considering the extraction of this compound from natural sources. Responsible management of plant populations and exploring alternative production methods like bioengineering can help minimize the environmental impact. []
Q16: What are the current research gaps in this compound research?
A16: Despite its potential, research on this compound is still in its early stages. Key areas requiring further investigation include its biosynthesis pathway, pharmacological properties, toxicological profile, and potential therapeutic applications. []
Q17: What are the future directions for this compound research?
A17: Future research should focus on understanding the structure-activity relationship of this compound and its derivatives. Developing efficient and sustainable production methods, exploring its potential in various fields like agriculture and pharmaceuticals, and conducting comprehensive toxicological studies are crucial for its future applications. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)



